Cefdinir Impurity 4

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

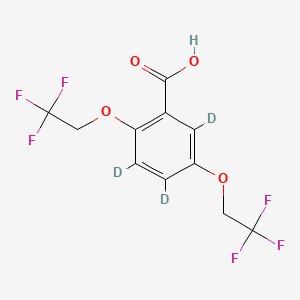

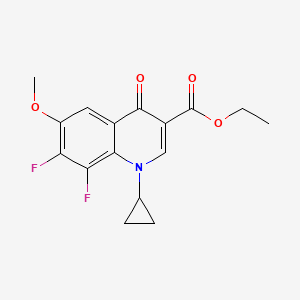

Cefdinir Impurity 4 is a byproduct found in the bulk drug of Cefdinir, a third-generation cephalosporin antibiotic. Cefdinir is known for its broad-spectrum activity against both Gram-positive and Gram-negative bacteria, making it effective in treating various infections such as bronchitis, pneumonia, and skin infections . Impurities in pharmaceutical compounds like Cefdinir are critical to identify and characterize to ensure drug safety and efficacy.

作用機序

Target of Action

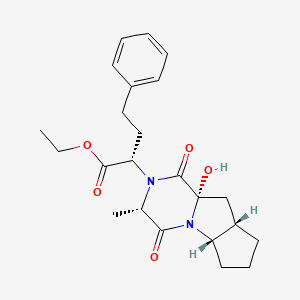

Cefdinir Impurity 4, also known as “2-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-2-(5-methyl-7-oxo-1,2,4,5-tetrahydrofuro[3,4-d][1,3]thiazin-2-yl)acetic acid”, primarily targets the penicillin-binding proteins (PBPs) . These proteins play a crucial role in the synthesis of the bacterial cell wall .

Mode of Action

The compound inhibits bacterial cell wall synthesis by binding to one or more of the PBPs . This binding inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis .

Biochemical Pathways

The compound’s action affects the biochemical pathway of peptidoglycan synthesis in bacterial cell walls . By inhibiting this pathway, the compound prevents the formation of a key component of the bacterial cell wall, leading to bacterial cell death .

Pharmacokinetics

This compound is rapidly absorbed from the gastrointestinal tract, with a mean time to peak plasma concentration of approximately 3 hours . It is almost entirely eliminated via renal clearance of unchanged drug . The terminal disposition half-life of Cefdinir is approximately 1.5 hours .

Result of Action

The result of the compound’s action is the inhibition of bacterial cell wall synthesis, leading to bacterial cell death . This makes it effective against organisms that are resistant to other cephalosporins due to the production of beta-lactamase enzymes .

生化学分析

Biochemical Properties

The biochemical properties of Cefdinir Impurity 4 are not well-studied. As an impurity of Cefdinir, it may share some biochemical properties with the parent compound. Cefdinir has been shown to be effective against organisms that are resistant to first-line cephalosporin therapy due to the production of beta-lactamase enzymes

Molecular Mechanism

Cefdinir, the parent compound, is known to exert its effects by inhibiting cell wall synthesis via binding to penicillin-binding proteins

準備方法

The preparation of Cefdinir Impurity 4 involves the synthesis of Cefdinir itself, during which impurities can form. The synthetic route for Cefdinir includes the reaction of 7-aminocephalosporanic acid with various reagents to form the desired cephalosporin structure. The reaction conditions typically involve the use of solvents like acetonitrile and methanol, and reagents such as tetramethyl ammonium hydroxide . Industrial production methods often employ high-performance liquid chromatography (HPLC) to isolate and purify the impurities, including this compound .

化学反応の分析

Cefdinir Impurity 4 undergoes several types of chemical reactions, including:

Oxidation: This reaction can occur under stress conditions, leading to the formation of various degradation products.

Reduction: Reduction reactions can alter the functional groups present in the impurity.

Substitution: Substitution reactions can occur at different positions on the cephalosporin ring, leading to structural changes. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. .

科学的研究の応用

Cefdinir Impurity 4 has several scientific research applications:

Chemistry: It is used in the study of cephalosporin degradation pathways and impurity profiling.

Biology: Research on its biological activity helps in understanding the safety and efficacy of Cefdinir.

Medicine: Impurity profiling is crucial for ensuring the safety of pharmaceutical products.

Industry: The identification and control of impurities are essential for maintaining drug quality and compliance with regulatory standards

類似化合物との比較

Cefdinir Impurity 4 can be compared with other impurities found in cephalosporin antibiotics, such as:

- Cefdinir Impurity 1

- Cefdinir Impurity 2

- Cefdinir Impurity 3 These impurities differ in their chemical structures and the conditions under which they form. This compound is unique due to its specific formation pathway and the structural characteristics that distinguish it from other impurities .

特性

CAS番号 |

178422-45-2 |

|---|---|

分子式 |

C14H15N5O6S2 |

分子量 |

413.4 g/mol |

IUPAC名 |

2-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-2-(5-methyl-7-oxo-1,2,4,5-tetrahydrofuro[3,4-d][1,3]thiazin-2-yl)acetic acid |

InChI |

InChI=1S/C14H15N5O6S2/c1-4-5-2-26-11(18-7(5)13(23)25-4)9(12(21)22)17-10(20)8(19-24)6-3-27-14(15)16-6/h3-4,9,11,18,24H,2H2,1H3,(H2,15,16)(H,17,20)(H,21,22)/b19-8+ |

InChIキー |

DKFLDACXFQGVEO-UFWORHAWSA-N |

SMILES |

CC1C2=C(C(=O)O1)NC(SC2)C(C(=O)O)NC(=O)C(=NO)C3=CSC(=N3)N |

異性体SMILES |

CC1C2=C(C(=O)O1)NC(SC2)C(C(=O)O)NC(=O)/C(=N/O)/C3=CSC(=N3)N |

正規SMILES |

CC1C2=C(C(=O)O1)NC(SC2)C(C(=O)O)NC(=O)C(=NO)C3=CSC(=N3)N |

同義語 |

[2RS-[2α[RS*(Z)],5β]]-α-[[(2-Amino-4-thiazolyl)(hydroxyimino)acetyl]amino]-1,2,5,7-tetrahydro-5-methyl-7-oxo-4H-furo[3,4-d][1,3]thiazine-2-acetic Acid; |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,1'-[Pentane-1,4-diylbis(oxy-4,1-phenylene)]di(1H-pyrrole-2,5-dione)](/img/structure/B589865.png)

![3-[[methoxy(dimethyl)silyl]oxy-dimethylsilyl]propyl prop-2-enoate](/img/structure/B589875.png)